Glutaminyl Cyclase Inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glutaminyl Cyclase Inhibitor 1 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides. These peptides are associated with the progression of Alzheimer’s disease and other neurodegenerative disorders. By inhibiting glutaminyl cyclase, this compound aims to reduce the formation of these harmful peptides, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

Wissenschaftliche Forschungsanwendungen

Glutaminylcyclase-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es wird im Studium der Enzyminhibition und der Entwicklung neuer Synthesemethoden eingesetzt.

Biologie: Die Verbindung wird verwendet, um die Rolle der Glutaminylcyclase in verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Proteinmodifikation und der Peptidbildung.

Medizin: Eine der Hauptanwendungen liegt in der Behandlung der Alzheimer-Krankheit, wo es hilft, die Bildung von neurotoxischen Peptiden zu reduzieren.

5. Wirkmechanismus

Der Wirkmechanismus von Glutaminylcyclase-Inhibitor 1 umfasst die Hemmung des Enzyms Glutaminylcyclase. Dieses Enzym katalysiert die Bildung von pyroglutamat-modifizierten Amyloid-beta-Peptiden, die neurotoxisch sind und zum Fortschreiten der Alzheimer-Krankheit beitragen. Durch die Hemmung dieses Enzyms reduziert die Verbindung die Bildung dieser schädlichen Peptide, wodurch das Fortschreiten der Krankheit möglicherweise verlangsamt wird .

Die molekularen Ziele dieser Verbindung umfassen das aktive Zentrum der Glutaminylcyclase, wo sie bindet und das Enzym daran hindert, die Bildung von Pyroglutamatresten zu katalysieren .

Wirkmechanismus

Safety and Hazards

There was no significant difference between treatments in the number of subjects with (serious) adverse events, although there were slightly more patients with a serious adverse event in the PQ912 group compared to placebo . More subjects treated with PQ912 discontinued treatment due to adverse events, mostly related to gastrointestinal and skin/subcutaneous tissue disorders .

Zukünftige Richtungen

Human glutaminyl cyclase (hQC) is drawing considerable attention and emerging as a potential druggable target for Alzheimer’s disease (AD) due to its close involvement in the pathology of AD via the post-translational pyroglutamate modification of amyloid- β . The development of hQC inhibitors could prevent the self-aggregation of Aβ peptides, resulting in impeding AD .

Vorbereitungsmethoden

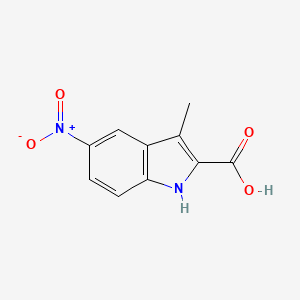

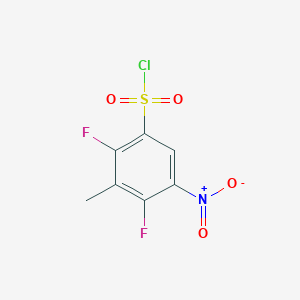

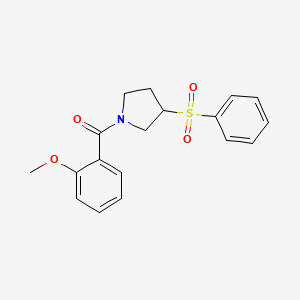

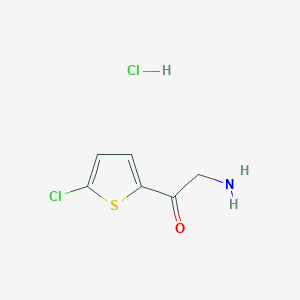

The preparation of Glutaminyl Cyclase Inhibitor 1 involves several synthetic routes and reaction conditions. One common method includes the use of imidazole derivatives, which are synthesized through a series of steps involving various reagents and solvents. For instance, the synthesis might involve the reaction of 1-(3-isothiocyanatopropyl)-5-methyl-1H-imidazole with other compounds in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) under specific temperature conditions .

Industrial production methods often focus on optimizing these synthetic routes to ensure high yield and purity. This might involve the use of advanced techniques like computational modeling to design and develop more efficient inhibitors .

Analyse Chemischer Reaktionen

Glutaminylcyclase-Inhibitor 1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes, häufig unter Verwendung spezifischer Reagenzien und Bedingungen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Wasserstoff, Palladium auf Kohlenstoff (Pd/C) und verschiedene Lösungsmittel wie Methanol und THF. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

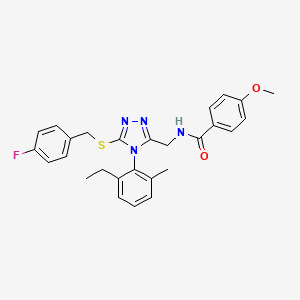

Vergleich Mit ähnlichen Verbindungen

Glutaminylcyclase-Inhibitor 1 ist in seiner Struktur und seinem Wirkmechanismus einzigartig im Vergleich zu anderen ähnlichen Verbindungen. Einige der ähnlichen Verbindungen umfassen:

PBD150: Ein weiterer Glutaminylcyclase-Inhibitor mit einer anderen chemischen Struktur.

Im Vergleich zu diesen Verbindungen bietet Glutaminylcyclase-Inhibitor 1 einzigartige Vorteile in Bezug auf seine Bindungseffizienz und sein therapeutisches Potenzial, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Eigenschaften

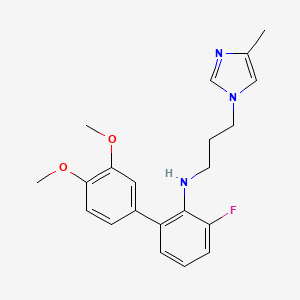

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJVKQMFLLMSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)

![9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2916893.png)

![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)

![rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2916905.png)